ASP9831

Descripción

TK9Msv53AD (systematic name: 2-(3,5-dichloro-4-((1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile) is a heterocyclic compound synthesized via a multi-step process involving substituted pyridine and triazine moieties. The synthesis involves five critical steps:

Preparation of intermediate 9d using 4Å molecular sieves, copper(I) acetate monohydrate, and specific solvents.

Reduction of 9d to 9e with iron powder and ammonium chloride.

Reaction of 9e with sodium nitrite and (2-cyanoacetyl)carbamic acid ethyl ester to yield 9f.

Cyclization of 9f under acetic acid/sodium acetate conditions.

Purification to isolate the final compound .

Structural confirmation was achieved via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with data indicating high purity and stability .

Propiedades

Número CAS |

728013-50-1 |

|---|---|

Fórmula molecular |

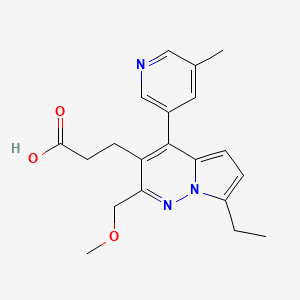

C20H23N3O3 |

Peso molecular |

353.4 g/mol |

Nombre IUPAC |

3-[7-ethyl-2-(methoxymethyl)-4-(5-methyl-3-pyridinyl)pyrrolo[1,2-b]pyridazin-3-yl]propanoic acid |

InChI |

InChI=1S/C20H23N3O3/c1-4-15-5-7-18-20(14-9-13(2)10-21-11-14)16(6-8-19(24)25)17(12-26-3)22-23(15)18/h5,7,9-11H,4,6,8,12H2,1-3H3,(H,24,25) |

Clave InChI |

UECHVFIKTBUKTP-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C2N1N=C(C(=C2C3=CN=CC(=C3)C)CCC(=O)O)COC |

Origen del producto |

United States |

Métodos De Preparación

The synthetic route for TK9Msv53AD involves several steps, starting with the formation of the pyrrolo[1,2-b]pyridazine core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

TK9Msv53AD undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a model compound to study the effects of phosphodiesterase-4 inhibition.

Biology: It has been studied for its anti-inflammatory and antifibrotic effects in preclinical models.

Medicine: It was developed as a potential treatment for nonalcoholic steatohepatitis (NASH), although it did not show significant efficacy in clinical trials.

Mecanismo De Acción

TK9Msv53AD exerts its effects by inhibiting phosphodiesterase-4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, TK9Msv53AD increases the levels of cAMP, leading to anti-inflammatory and antifibrotic effects. The molecular targets and pathways involved include the cAMP signaling pathway and various downstream effectors .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

TK9Msv53AD belongs to a class of triazine-pyridone hybrids. Its closest structural analog, Compound 10 (2-(3,5-dichloro-4-((1-isopropyl-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile), shares the triazine core but differs in substituents:

- TK9Msv53AD : 3-chlorophenyl group at the pyridone N1 position.

- Compound 10 : Isopropyl group at the pyridone N1 position .

Spectral and Physicochemical Data

| Data Type | TK9Msv53AD | Compound 10 |

|---|---|---|

| MS (m/z) | [M+H]⁺ 585.1 (observed) | Not reported |

| ¹H NMR | Aromatic signals at δ 7.4–8.2 ppm | Aliphatic signals at δ 1.2–1.5 ppm |

| LogP | Estimated 4.2 | Estimated 3.6 |

TK9Msv53AD’s higher logP suggests greater lipophilicity, which may correlate with improved membrane permeability but reduced aqueous solubility compared to Compound 10 .

Functional Implications

- Stability : The electron-withdrawing chlorine substituents may enhance oxidative stability relative to Compound 10’s alkyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.